3-tert-butyl-N'-[(E)-(3-nitrophenyl)methylidene]-1-phenyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
5-TERT-BUTYL-2-PH-PYRAZOLE-3-CARBOXYLIC ACID (3-NITRO-BENZYLIDENE)-HYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-TERT-BUTYL-2-PH-PYRAZOLE-3-CARBOXYLIC ACID (3-NITRO-BENZYLIDENE)-HYDRAZIDE typically involves the following steps:
Formation of Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of Tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Formation of Carboxylic Acid: The carboxylic acid group can be introduced through oxidation reactions.
Condensation with 3-Nitro-Benzylidene: The final step involves the condensation of the pyrazole derivative with 3-nitro-benzylidene hydrazide under reflux conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
Oxidized Derivatives: Various carboxylic acids and ketones.
Reduced Derivatives: Amines and hydroxylamines.
Substituted Derivatives: Halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Antimicrobial Activity: It may exhibit antimicrobial properties against various pathogens.
Medicine
Drug Development: The compound can be used as a lead compound in the development of new drugs for various diseases.
Therapeutic Agents: It may have potential as a therapeutic agent for conditions such as cancer or inflammation.
Industry
Agriculture: The compound can be used in the development of agrochemicals.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 5-TERT-BUTYL-2-PH-PYRAZOLE-3-CARBOXYLIC ACID (3-NITRO-BENZYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Signal Transduction Pathways: The compound may affect various signaling pathways within cells, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and 1-phenyl-3-methylpyrazole.
Hydrazides: Compounds like isonicotinic acid hydrazide and benzhydrazide.
Uniqueness
5-TERT-BUTYL-2-PH-PYRAZOLE-3-CARBOXYLIC ACID (3-NITRO-BENZYLIDENE)-HYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity, while the nitro group can participate in various redox reactions.
Properties
Molecular Formula |
C21H21N5O3 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
5-tert-butyl-N-[(E)-(3-nitrophenyl)methylideneamino]-2-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C21H21N5O3/c1-21(2,3)19-13-18(25(24-19)16-9-5-4-6-10-16)20(27)23-22-14-15-8-7-11-17(12-15)26(28)29/h4-14H,1-3H3,(H,23,27)/b22-14+ |
InChI Key |
RQRJGPKPWOBFSO-HYARGMPZSA-N |
Isomeric SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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